molecular formula C19H13FN2O3S B353909 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate CAS No. 669716-10-3

4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate

Cat. No.: B353909
CAS No.: 669716-10-3
M. Wt: 368.4g/mol
InChI Key: MMDUVFPGWUJNOE-UHFFFAOYSA-N
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Description

4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate is a complex organic compound that combines the structural elements of 4-fluorobenzoic acid and 1,3,4-oxadiazole

Chemical Reactions Analysis

4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and oxadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate include:

    4-Chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromobenzoic acid: Contains a bromine atom instead of fluorine.

    4-Methoxybenzoic acid: Features a methoxy group instead of fluorine.

The uniqueness of this compound lies in its combination of fluorine and oxadiazole, which imparts specific chemical and biological properties.

Properties

CAS No.

669716-10-3

Molecular Formula

C19H13FN2O3S

Molecular Weight

368.4g/mol

IUPAC Name

4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate

InChI

InChI=1S/C19H13FN2O3S/c20-16-10-8-15(9-11-16)18(23)24-12-4-5-13-26-19-22-21-17(25-19)14-6-2-1-3-7-14/h1-3,6-11H,12-13H2

InChI Key

MMDUVFPGWUJNOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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